molecular formula C22H25BrN10O2 B12336639 Sceptrin dihydrochloride

Sceptrin dihydrochloride

Cat. No.: B12336639
M. Wt: 541.4 g/mol
InChI Key: OHXDZYOSEDUXGN-UHFFFAOYSA-N
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Description

Sceptrin dihydrochloride is a marine natural product isolated from the sea sponge Agelas sceptrum. It is a bromopyrrole alkaloid known for its antimicrobial properties, specifically against Gram-negative bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sceptrin dihydrochloride involves a biomimetic approach that mimics the natural biosynthesis of the compound. The key step in the synthesis is a single-electron transfer (SET)-promoted [2 + 2] cycloaddition to form the cyclobutane core skeleton . This method has been used to synthesize racemic sceptrin as well as its brominated derivatives, bromosceptrin and dibromosceptrin .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthetic routes developed in research laboratories provide a foundation for potential industrial applications. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Sceptrin dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bromosceptrin and dibromosceptrin, which have been synthesized and studied for their unique properties .

Scientific Research Applications

Properties

Molecular Formula

C22H25BrN10O2

Molecular Weight

541.4 g/mol

IUPAC Name

N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33)

InChI Key

OHXDZYOSEDUXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Origin of Product

United States

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